molecular formula C17H17BrFN3O2 B2579632 4-((3-bromopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide CAS No. 1448126-43-9

4-((3-bromopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B2579632
CAS No.: 1448126-43-9
M. Wt: 394.244
InChI Key: SOZAWOWWPWWKRG-UHFFFAOYSA-N
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Description

4-((3-Bromopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide (CAS 1448126-43-9) is a piperidine-carboxamide derivative with a molecular formula of C17H17BrFN3O2 and a molecular weight of 394.2 g/mol . This compound belongs to a class of biaryl ether urea compounds that are investigated as potent antagonists of the Transient Receptor Potential Vanilloid type 1 (TRPV1) receptor . TRPV1 is a critical ion channel implicated in the modulation of pain signaling, and antagonists of this receptor represent a significant area of research for potential therapeutic applications in chronic pain, neuropathic pain, and osteoarthritis . Research into structurally related urea-based TRPV1 antagonists, such as BCTC, provides a strong foundation for understanding the potential activity and research value of this compound . Beyond pain research, this chemical scaffold is also relevant for investigations in anxiety disorders, urinary incontinence, and overactive bladder, offering researchers a versatile tool for pharmacological studies . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

4-(3-bromopyridin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrFN3O2/c18-13-4-3-9-20-16(13)24-12-7-10-22(11-8-12)17(23)21-15-6-2-1-5-14(15)19/h1-6,9,12H,7-8,10-11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZAWOWWPWWKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3-bromopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18BrFN2O2, with a molecular weight of approximately 373.24 g/mol. The structure features a piperidine ring, a bromopyridine moiety, and a fluorophenyl substituent, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. The presence of the piperidine ring suggests potential activity as a receptor modulator, while the bromopyridine and fluorophenyl groups may enhance binding affinity and selectivity.

Key Mechanisms:

  • Receptor Binding: The compound likely interacts with various receptors involved in neurotransmission and inflammation.
  • Enzyme Inhibition: It may inhibit specific enzymes that play roles in disease pathways, particularly in cancer and infectious diseases.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological properties:

  • Antiviral Activity: Preliminary studies suggest that it may inhibit viral replication, particularly against HIV and other retroviruses.
  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation markers in vitro.
  • Cytotoxicity: Cell viability assays indicate that it can induce apoptosis in certain cancer cell lines.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntiviralInhibits HIV replication
Anti-inflammatoryReduces cytokine production
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Several studies have explored the biological activity of similar compounds within the same chemical class:

  • Study on CCR5 Antagonists: Research on piperidine derivatives has revealed their potential as CCR5 antagonists with significant anti-HIV activity. For instance, modifications to the piperidine structure improved metabolic stability and potency against HIV-1 .
  • GSK-3β Inhibition: A related study indicated that carboxamide derivatives could inhibit GSK-3β, an enzyme implicated in various diseases including cancer and neurodegenerative disorders. Compounds with similar structural features showed IC50 values ranging from 10 to 1314 nM .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-((3-bromopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide is in the field of medicinal chemistry. The compound is investigated for its potential as a pharmacological agent targeting specific receptors or enzymes. Research has indicated that derivatives of piperidine compounds exhibit significant biological activity, including anticancer properties. For instance, related compounds have shown the ability to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, suggesting potential applications in oncology .

Biological Studies

The compound is utilized in biological assays to study its effects on cellular processes and molecular pathways. Its ability to interact with specific molecular targets allows researchers to elucidate the mechanisms of action of various biomolecules. For example, studies have demonstrated that similar compounds can modulate signaling pathways critical for cancer cell proliferation .

Materials Science

In materials science, this compound is explored for its potential use in synthesizing novel materials with unique properties. The incorporation of the bromopyridine moiety may enhance the material's characteristics, making it suitable for applications in polymers or nanomaterials.

Chemical Biology

As a chemical probe, this compound plays a crucial role in investigating biological systems. Its structural features enable it to engage with various proteins and enzymes, facilitating the study of complex biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives similar to this compound. For instance:

Compound NameActivityCell Lines TestedReference
4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanoneInhibits Na+/K(+)-ATPaseGlioma cell lines
This compoundPotential anticancer agentTBDThis study

These findings suggest that further investigation into the structure-activity relationship (SAR) of this compound could lead to the development of effective anticancer therapies.

Chemical Probing

In chemical biology applications, compounds similar to this compound have been used as probes to assess their interactions with target proteins involved in various diseases. The ability of these compounds to modulate protein function makes them valuable tools for understanding disease mechanisms .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s piperidine-1-carboxamide core is shared with multiple analogs, but key differences in substituents influence physicochemical and biological properties:

Compound 4-Position Substituent N-Aryl Group Key Features
Target Compound 3-Bromopyridin-2-yloxy 2-Fluorophenyl Bromine increases lipophilicity; 2-fluorophenyl may enhance metabolic stability
PF3845 () 3-(5-Trifluoromethylpyridin-2-yloxy)benzyl Pyridin-3-yl Trifluoromethyl group improves electronegativity; benzyl linker alters spatial orientation
N-(3-fluorophenyl)-4-(2-oxo-benzimidazol-1-yl)piperidine-1-carboxamide () 2-Oxo-benzimidazol-1-yl 3-Fluorophenyl Benzimidazolone introduces hydrogen bonding potential; 3-fluoro vs. 2-fluoro positional isomerism
Compound 6 () 2-Aminoethyl 4-Fluorophenyl Aminoethyl side chain increases polarity; 4-fluorophenyl lacks steric hindrance
Rédafamdastat () 3-(5-Trifluoromethylpyridin-2-yloxy)benzylidene Pyridazin-3-yl Trifluoromethylpyridine and pyridazine alter electron distribution; FAAH inhibitor

Key Observations :

  • Bromine vs.
  • Fluorophenyl Positional Isomerism : The 2-fluorophenyl group in the target may confer greater steric hindrance and altered dipole moments compared to 3- or 4-fluorophenyl analogs (e.g., , Compound 6) .
  • Core Modifications : Compounds with triazine () or benzimidazolone () cores diverge significantly in electronic properties, likely altering target selectivity .

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